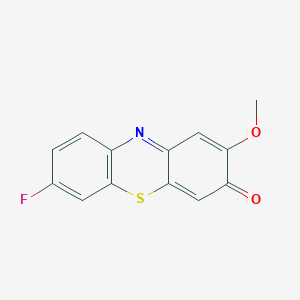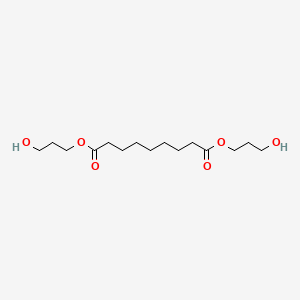![molecular formula C9H18O3 B14451117 (3R)-3-[(Oxan-2-yl)oxy]butan-1-ol CAS No. 77610-95-8](/img/structure/B14451117.png)
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol is an organic compound that belongs to the class of alcohols It features a butanol backbone with an oxane (tetrahydropyran) ring attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Oxan-2-yl)oxy]butan-1-ol typically involves the reaction of butan-1-ol with oxane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where butan-1-ol reacts with an oxane halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing side reactions. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxane ring can be reduced to form a simpler ether compound.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of (3R)-3-[(Oxan-2-yl)oxy]butan-2-one.
Reduction: Formation of (3R)-3-[(Oxan-2-yl)oxy]butane.
Substitution: Formation of (3R)-3-[(Oxan-2-yl)oxy]butyl halides or amines.
Applications De Recherche Scientifique
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R)-3-[(Oxan-2-yl)oxy]butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The oxane ring and hydroxyl group play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-[(Oxan-2-yl)oxy]butane: Lacks the hydroxyl group, resulting in different reactivity and applications.
(3R)-3-[(Oxan-2-yl)oxy]butan-2-one: Contains a ketone group instead of a hydroxyl group, leading to distinct chemical properties.
Uniqueness
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol is unique due to its specific combination of an oxane ring and a hydroxyl group on a butanol backbone
Propriétés
Numéro CAS |
77610-95-8 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(3R)-3-(oxan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-10H,2-7H2,1H3/t8-,9?/m1/s1 |
Clé InChI |
LBRXDVACOOJMJQ-VEDVMXKPSA-N |
SMILES isomérique |
C[C@H](CCO)OC1CCCCO1 |
SMILES canonique |
CC(CCO)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)











![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
